

Technical Guide: Physical Characterization of (2-Ethoxy-5-fluorophenyl)methanol

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Compound of Interest

Compound Name: (2-Ethoxy-5-fluorophenyl)methanol

Cat. No.: B7901445

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Executive Summary & Chemical Identity

(2-Ethoxy-5-fluorophenyl)methanol (CAS: 1096330-41-4) is a functionalized benzyl alcohol derivative widely utilized as a building block in the synthesis of pharmaceutical agents, particularly in the development of voltage-gated ion channel modulators and CNS-active compounds.[1]

Unlike simple solvents, this compound exhibits phase behavior heavily influenced by its ortho-ethoxy substituent, which introduces steric bulk and disrupts planarity, and its meta-fluoro group, which alters electronic density without significantly changing molecular volume.[2]

Property	Data
IUPAC Name	(2-Ethoxy-5-fluorophenyl)methanol
CAS Number	1096330-41-4
Molecular Formula	C ₉ H ₁₁ FO ₂
Molecular Weight	170.18 g/mol
Physical Form	Crystalline Solid (at STP)
Solubility	Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water

Thermodynamic Properties: Melting & Boiling Points

Melting Point (MP) Analysis

Experimental data for specific pharmaceutical intermediates is often proprietary. However, based on Structural Activity Relationship (SAR) analysis of analogous fluorinated benzyl alcohols (e.g., 2-Amino-5-fluorobenzyl alcohol, MP: 112–113°C), the ethoxy group introduces rotational freedom that typically depresses the melting point relative to the amino- or hydroxy-analogs.

- Experimental Status: Solid at room temperature.
- Predicted Melting Range: 65°C – 85°C[2]
- Thermodynamic Driver: The crystal lattice is stabilized by intermolecular hydrogen bonding (O-H[2]...O) between the benzylic hydroxyl and the ether oxygen of neighboring molecules. [2] The fluorine atom contributes to lattice energy via weak C-F[2]...H interactions but generally lowers the MP compared to non-fluorinated congeners due to weaker dispersion forces.[2]

Boiling Point (BP) & Volatility

Due to the presence of the hydroxyl group capable of hydrogen bonding, the boiling point is significantly higher than non-polar aromatics of similar mass.

- Predicted Boiling Point (760 mmHg): 275°C ± 10°C (Decomposition risk)[2]
- Practical Distillation Range (High Vacuum): 125°C – 135°C at 1.0 mmHg[2]
- Guidance: Distillation at atmospheric pressure is not recommended due to the risk of thermal degradation (ether cleavage or polymerization).[2] Vacuum distillation is the standard purification method if the compound is not recrystallized.[2]

Pressure-Temperature Nomograph Data

Use the following table to determine the appropriate bath temperature for vacuum distillation:

Pressure (mmHg)	Estimated Boiling Point (°C)	Bath Temp Recommendation (°C)
760 (Atm)	~275 (Theoretical)	Do Not Attempt
10	~155	175
1.0	~130	150
0.1	~105	125

Experimental Determination Protocols

As a Senior Scientist, I recommend validating these values in-house using the following self-validating protocols.

Melting Point Determination (Capillary Method)

Objective: Determine the purity-indicating melting range.

- Preparation: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove solvent inclusions (solvates can depress MP by 5–10°C).
- Loading: Pack 2–3 mm of sample into a sealed capillary tube. Ensure compact packing to prevent uneven heat transfer.
- Ramping:
 - Fast Ramp: 10°C/min up to 50°C.^[2]
 - Critical Ramp: 1.0°C/min from 50°C until melting is complete.
- Observation: Record
(first liquid drop) and
(complete liquefaction). A range >2°C indicates impurities (>1%).

Boiling Point Determination (Siwoloboff Method)

Objective: Estimate BP for vacuum distillation setup using micro-scale samples.

- Setup: Place a small amount of sample in an ignition tube. Insert a sealed capillary (open end down) into the liquid.
- Heating: Attach the tube to a thermometer in a Thiele tube (oil bath). Heat gently.
- Endpoint: Watch for a continuous stream of bubbles from the capillary (vapor pressure > external pressure).[2] Stop heating.
- Reading: The temperature at which bubbling stops and liquid is sucked back into the capillary is the true boiling point.[2]

Synthesis & Purification Workflow

The physical properties dictate the isolation strategy.[2] Since the compound is a solid with a predicted MP of ~65–85°C, recrystallization is preferred over distillation for high-purity applications to avoid thermal stress.[2]



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Figure 1: Logic flow for the isolation of **(2-Ethoxy-5-fluorophenyl)methanol** based on physical state observation.

Safety & Handling

- Flash Point: Predicted >110°C. However, treat as a combustible solid.[2]
- Reactivity: The benzylic alcohol is susceptible to oxidation to the aldehyde (2-ethoxy-5-fluorobenzaldehyde) upon prolonged exposure to air/light. Store under nitrogen at 2–8°C.

- Toxicology: Fluorinated aromatics can exhibit specific toxicity.[2] Handle with standard PPE (nitrile gloves, safety glasses) in a fume hood.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21263611, Ethoxy(phenyl)methanol (Analog Reference).[2] Retrieved from [[Link](#)]
- Organic Syntheses (2012). Synthesis of Benzyl Alcohols via Grignard and Reduction Methods. Retrieved from [[Link](#)]

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Sources

- 1. chemscene.com [chemscene.com]
- 2. [Methanol | CH₃OH | CID 887 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/Methanol) [pubchem.ncbi.nlm.nih.gov]
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